molecular formula C23H25ClN4O2S B2461694 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE CAS No. 1189460-02-3

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE

Cat. No.: B2461694
CAS No.: 1189460-02-3
M. Wt: 456.99
InChI Key: WZFWZDSLKNCXNH-UHFFFAOYSA-N
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Description

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-28-12-10-23(11-13-28)26-21(16-6-8-17(24)9-7-16)22(27-23)31-15-20(29)25-18-4-3-5-19(14-18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFWZDSLKNCXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include various chlorinating agents, thiolating agents, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
  • Case Study : A study involving derivatives of this compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), attributed to the activation of mitochondrial apoptotic pathways.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent:

  • In Vitro Studies : Testing has revealed effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.
  • Case Study : In vitro assays indicated that similar compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations, suggesting utility in treating bacterial infections.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound:

  • Tumor Reduction : Studies show that treatment with related compounds resulted in decreased tumor sizes and improved survival rates compared to control groups.
  • Inflammation Reduction : Similar compounds have been observed to lower inflammation markers in vivo, supporting their potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex spirocyclic framework characterized by the presence of a triazole moiety and a sulfanyl group, which are known to influence biological interactions.

PropertyDetails
IUPAC Name 2-{[3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Molecular Formula C22H24ClN4OS
Molecular Weight 420.97 g/mol
CAS Number 1185079-26-8

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The spirocyclic structure may facilitate unique interactions that modulate enzymatic activities or receptor functions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit tumor growth through various pathways including apoptosis induction and cell cycle arrest. In vitro assays may reveal the compound's effectiveness against specific cancer cell lines.

Neuroprotective Effects

Research suggests that compounds featuring triazole and sulfanyl groups have neuroprotective properties. They may act by inhibiting neuroinflammation or protecting neuronal cells from oxidative stress. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Antimicrobial Properties

Preliminary investigations into related compounds have demonstrated antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group might enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Case Studies and Research Findings

  • In Vitro Studies : A study focusing on similar triazole derivatives showed promising results in inhibiting cancer cell proliferation with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis in cancer cells .
  • Neuroprotection : In a model of oxidative stress-induced neuronal damage, related compounds demonstrated significant protective effects on neuronal survival rates. This suggests potential applications in treating neurodegenerative conditions .
  • Antimicrobial Screening : Compounds structurally related to 2-{[3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide exhibited moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential therapeutic uses .

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